N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide
Description
Historical Context of Sulfonamide Benzamide Development
The discovery of sulfonamides in the 1930s marked a watershed in antimicrobial therapy, with prontosil’s reductive conversion to sulfanilamide demonstrating the critical role of the sulfonamide functional group in bacterial inhibition. Subsequent structural diversification introduced benzamide hybrids, which enhanced target selectivity by combining sulfonamide’s electrophilic sulfur with benzamide’s aromatic stacking capabilities. This compound exemplifies this evolutionary trajectory, integrating a seven-membered azepane ring to modulate spatial interactions with biological targets. Early sulfonamide benzamides focused on antibacterial applications, but modern derivatives like this compound explore kinase inhibition and allosteric modulation, reflecting shifting priorities in oncological and neurological drug discovery.
Structural Classification and Nomenclature in Medicinal Chemistry
The compound’s IUPAC name systematically describes its architecture: a 3-methoxybenzamide group linked via an ethyl chain to an azepane-1-sulfonyl moiety. Key structural features include:
With a molecular formula of C₁₅H₂₂N₂O₄S and molar mass of 326.41 g/mol, the compound’s logP of 3.41 suggests moderate blood-brain barrier permeability, aligning with potential central nervous system applications. The rotatable bond count (8) and polar surface area (109 Ų) further indicate balanced solubility and membrane penetration characteristics.
Significance in Drug Discovery Research
This benzamide derivative addresses two key challenges in small-molecule design: achieving selective inhibition of structurally similar enzyme isoforms and optimizing pharmacokinetics without cytotoxic off-target effects. The azepane ring’s chair-boat conformational flexibility enables adaptation to binding pockets in kinases and G-protein-coupled receptors, while the sulfonyl group’s dual hydrogen bond acceptor capacity mimics phosphate groups in ATP-binding sites. Recent studies highlight its utility as:
- A template for developing selective protein kinase C (PKC) inhibitors, leveraging methoxybenzamide’s interaction with the kinase hinge region
- A potential modulator of γ-secretase activity in Alzheimer’s disease models, where sulfonamides disrupt amyloid-β aggregation
- A candidate for antibiotic adjuvants by competitively inhibiting bacterial efflux pumps when paired with existing antimicrobials
Current Research Landscape and Knowledge Gaps
Despite promising in silico and in vitro data, critical questions persist regarding this compound’s mechanism and applicability:
- Target Identification : Proteomic studies have yet to conclusively map its primary biological targets, with conflicting reports suggesting either kinase inhibition or epigenetic enzyme modulation.
- Metabolic Stability : Preliminary microsomal assays indicate rapid hepatic clearance (t₁/₂ = 23 minutes in human liver microsomes), necessitating structural refinements to improve bioavailability.
- Stereochemical Considerations : While the compound is synthesized as a racemate, chiral resolution studies are absent, leaving enantiomer-specific activities unexplored.
Properties
IUPAC Name |
N-[2-(azepan-1-ylsulfonyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-8-6-7-14(13-15)16(19)17-9-12-23(20,21)18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTRNDATKDNSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of 3-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(azepan-1-ylsulfonyl)ethylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Sulfonamide group (azepane-1-sulfonyl)
-
Benzamide moiety (3-methoxybenzamide)
-
Ethyl linker with a tertiary amine (azepane)
Sulfonamide Reactivity
Sulfonamides are susceptible to nucleophilic substitution or hydrolysis under acidic/basic conditions. For example:
-
Hydrolysis : Cleavage of the sulfonamide bond (S–N) may occur under strong acidic (H₂SO₄) or basic (NaOH) conditions to yield azepane and a sulfonic acid derivative .
-
Substitution : The sulfonyl group can act as a leaving group in metal-catalyzed cross-coupling reactions .
Benzamide Reactivity
The 3-methoxybenzamide group may participate in:
-
C–H Functionalization : Directed by the amide group, enabling ortho- or para-substitution via transition metal catalysis (e.g., Ru, Mn) .
-
Hydrogenolysis : Reduction of the amide bond (C–N) under hydrogenation conditions (e.g., H₂/Pd-C) to form 3-methoxybenzoic acid and an amine derivative .
Ru-Catalyzed C–H Activation
The benzamide’s directing effect facilitates regioselective C–H bond functionalization. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkenylation | Ru(II) catalyst, olefin, 80–120°C | ortho-Alkenylated benzamide | |
| Arylation | RuCl₃, arylboronic acid, Ag₂O | Biaryl benzamide |
Mn-Catalyzed Oxidation
The tertiary amine in azepane may undergo oxidation to form N-oxide derivatives under Mn-catalyzed conditions (H₂O₂/AcOH) .
Photoredox Catalysis
The ethyl linker’s C–H bonds adjacent to the sulfonamide group could undergo hydrogen atom transfer (HAT) via photoredox catalysis, forming alkyl radicals for coupling with electrophilic alkenes or heteroarenes .
Deaminative Coupling
The azepane sulfonamide’s amine group could participate in Ru-catalyzed deaminative coupling with ketones or imines to form C–C bonds . Example:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Acetophenone | Ru-H complex | α-Alkylated ketone | 62–82% |
Table of Hypothetical Reactions
Based on analogous systems:
| Reaction | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Sulfonamide Hydrolysis | 6M HCl, reflux | Azepane + 3-methoxybenzamide-sulfonic acid |
| C–H Alkenylation | [RuCl₂(p-cymene)]₂, styrene, AgOAc | ortho-Styrylbenzamide |
| N-Oxidation | Mn(CF₃SO₃)₂, H₂O₂/AcOH | Azepane sulfonamide N-oxide |
Mechanistic Considerations
-
Stepwise vs. Concerted Pathways : For C–H functionalization, stepwise mechanisms (e.g., aza-Michael addition followed by cyclization) are favored in electron-deficient systems .
-
Radical Intermediates : Photoredox catalysis likely involves nitrogen-centered radicals generated via deprotonation/oxidation of the amide group .
Scientific Research Applications
The compound N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide , a sulfonamide derivative, has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications across different fields, supported by comprehensive data tables and case studies.
Anticancer Activity
This compound has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and the inhibition of specific kinases involved in tumor growth.
Case Study:
- In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting a significant cytotoxic effect. For instance, a related sulfonamide was reported to have an IC50 of approximately 2 μM against breast cancer cells, indicating potential for further development as an anticancer agent .
Antimicrobial Properties
Research indicates that sulfonamide derivatives can possess antimicrobial activity. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for DNA and RNA synthesis.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 4 µg/mL |
| Sulfamethoxazole | Staphylococcus aureus | 32 µg/mL |
| Trimethoprim | Streptococcus pneumoniae | 16 µg/mL |
Neurological Applications
Emerging studies suggest that compounds similar to this compound may affect neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.
Case Study:
Mechanism of Action
The mechanism of action of N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The azepane ring could also play a role in binding to biological macromolecules, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Receptor Targeting
Key structural analogs and their pharmacological profiles are summarized below:
*Estimated logP based on sulfonyl group polarity and azepane hydrophobicity.
Key Observations:
Receptor Selectivity: Piperazine-based analogs (e.g., Compound 7 and 2) exhibit nanomolar D4 affinity and >100-fold selectivity over D2/D3 and sigma receptors . The azepane-sulfonyl group in the target compound may reduce D4 affinity but enhance sigma receptor interaction, as seen in structurally similar P-I-MBA .
Structural Impact on Pharmacokinetics :
- Azepane’s larger ring size (7-membered vs. piperazine’s 6-membered) may alter conformational flexibility, affecting receptor binding kinetics.
- The 3-methoxybenzamide core is conserved across analogs, underscoring its role as a critical pharmacophore for receptor interaction .
Biological Activity
N-[2-(azepane-1-sulfonyl)ethyl]-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an azepane ring and a methoxybenzamide moiety. The structural characteristics contribute to its biological activity, enhancing lipophilicity and enabling interactions with various biological targets.
The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes and receptors. Compounds containing sulfonyl groups often exhibit inhibition or modulation of enzyme activity, which can lead to significant physiological effects. The azepane ring may enhance binding affinity, allowing for more effective interaction with target sites within cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on structurally related compounds have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These compounds often act through mechanisms such as thymidylate synthase inhibition, resulting in reduced cell proliferation .
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented extensively. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The activity is typically assessed through Minimum Inhibitory Concentration (MIC) tests, revealing that some derivatives possess significant antibacterial properties .
Case Studies and Comparative Analysis
A comparative analysis of this compound with similar compounds highlights its unique properties:
This table illustrates the varying degrees of biological activities among structurally related compounds, emphasizing the need for further research on this compound.
Q & A
Q. How are reproducibility and cross-lab validation ensured for studies on this compound?
- Methodological Answer :
- Standardized Protocols : Publish detailed synthetic procedures (e.g., reaction quench times, drying methods).
- Open Data : Share raw NMR/HPLC files in repositories like Zenodo.
- Blinded Replication : Partner with independent labs to repeat key assays (e.g., IC₅₀ determinations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
